Diclofenac epolamine is the epolamine salt form of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic, and analgesic properties. [] It serves as a key component in topical formulations designed to deliver diclofenac to underlying tissues for pain relief and inflammation reduction. [, , ] Diclofenac epolamine's enhanced solubility in both water and lipid solvents compared to other diclofenac salts makes it particularly suitable for topical applications. [, ]
Diclofenac epolamine is a nonsteroidal anti-inflammatory drug (NSAID) derived from diclofenac, which is primarily used for its analgesic and anti-inflammatory properties. It is often utilized in topical formulations, particularly in patches, to treat localized pain associated with soft tissue injuries. The compound is characterized by its ability to inhibit prostaglandin synthesis, thus reducing inflammation and pain.
Diclofenac epolamine is synthesized from diclofenac sodium, which was first introduced in 1973 by Ciba-Geigy (now Novartis AG). The compound is formed through a chemical reaction involving hydroxyethylpyrrolidine, leading to the creation of a salt that enhances the drug's absorption through the skin .
The synthesis of diclofenac epolamine involves several key steps:
Diclofenac epolamine undergoes various chemical reactions during its synthesis and metabolic processes:
The primary mechanism of action for diclofenac epolamine involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2):
Relevant data indicate that the compound maintains efficacy over time when stored appropriately, although degradation may occur under extreme conditions .
Diclofenac epolamine is predominantly used in clinical settings for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2